2,3,5,6-Tetrachloro-4-iodopyridine
Overview
Description
2,3,5,6-Tetrachloro-4-iodopyridine is a chemical compound that is used in various fields of chemistry . It is synthesized from the reaction of pentachloropyridine with sodium iodide .
Synthesis Analysis
The synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine is achieved in one-step from the reaction of pentachloropyridine with sodium iodide using microwave irradiation . The reaction of O, N, and S centered nucleophiles with 2,3,5,6-tetrachloro-4-iodopyridine was studied to assess the regiochemistry of aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular formula of 2,3,5,6-Tetrachloro-4-iodopyridine is C5Cl4IN . Its molecular weight is 342.78 . The structures of all the compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis
The reaction of O, N, and S centered nucleophiles with 2,3,5,6-tetrachloro-4-iodopyridine was studied to assess the regiochemistry of aromatic nucleophilic substitution . Substitution occurs at the para position to ring nitrogen by S centered nucleophiles, while O and N centered nucleophiles substitution occurs at the ortho position of the pyridine ring .Scientific Research Applications
Synthesis and Reactivity
2,3,5,6-Tetrachloro-4-iodopyridine: has been successfully synthesized using microwave irradiation from pentachloropyridine with sodium iodide. Its reactivity towards O-, N-, and S-centered nucleophiles has been studied to assess the regiochemistry of aromatic nucleophilic substitution .
Mechanism of Action
Target of Action
The primary targets of 2,3,5,6-Tetrachloro-4-iodopyridine are O, N, and S centered nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, serving as the reactive species that form new bonds with the compound.
Mode of Action
2,3,5,6-Tetrachloro-4-iodopyridine interacts with its targets through a process known as aromatic nucleophilic substitution . In this process, the compound undergoes a reaction with the nucleophiles, leading to a substitution at specific positions on the pyridine ring. Specifically, substitution occurs at the para position to ring nitrogen by S centered nucleophiles, while O and N centered nucleophiles substitution occurs at the ortho position of the pyridine ring .
Result of Action
The result of 2,3,5,6-Tetrachloro-4-iodopyridine’s action is the formation of new compounds through the substitution of nucleophiles at specific positions on the pyridine ring . The exact molecular and cellular effects of these new compounds would depend on their specific structures and properties.
Action Environment
The action of 2,3,5,6-Tetrachloro-4-iodopyridine can be influenced by various environmental factors. For instance, the nature of the nucleophile, reaction conditions, and solvent can significantly influence the regiochemistry of the reactions of this heteroaromatic compound
properties
IUPAC Name |
2,3,5,6-tetrachloro-4-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl4IN/c6-1-3(10)2(7)5(9)11-4(1)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTABLTRRNRROBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)Cl)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379768 | |
Record name | 2,3,5,6-tetrachloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30332-35-5 | |
Record name | 2,3,5,6-tetrachloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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